Cas no 2680769-03-1 (2-methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid)

Technical Introduction: 2-Methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid is a specialized carboxylic acid derivative featuring a functionalized azetidine ring and a methoxy-substituted acetic acid moiety. Its unique structure, incorporating a propenyloxycarbonyl group, offers versatility as a synthetic intermediate in organic and medicinal chemistry. The azetidine core provides conformational rigidity, enhancing its utility in the design of bioactive compounds, while the reactive acrylate-like side chain enables further derivatization via click chemistry or polymerization. This compound is particularly valuable for constructing peptidomimetics or as a precursor in heterocyclic synthesis. Its balanced reactivity and stability make it suitable for controlled modifications under mild conditions.
2-methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid structure
2680769-03-1 structure
Product name:2-methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid
CAS No:2680769-03-1
MF:C10H15NO5
MW:229.229803323746
CID:5649369
PubChem ID:165911217

2-methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
    • 2680769-03-1
    • EN300-28275254
    • 2-methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid
    • Inchi: 1S/C10H15NO5/c1-3-4-16-10(14)11-5-7(6-11)8(15-2)9(12)13/h3,7-8H,1,4-6H2,2H3,(H,12,13)
    • InChI Key: ICPZIGNQVYKNSF-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=O)O)C1CN(C(=O)OCC=C)C1

Computed Properties

  • Exact Mass: 229.09502258g/mol
  • Monoisotopic Mass: 229.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 76.1Ų

2-methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28275254-5g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1
5g
$3687.0 2023-09-09
Enamine
EN300-28275254-10.0g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1 95.0%
10.0g
$5467.0 2025-03-19
Enamine
EN300-28275254-0.1g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1 95.0%
0.1g
$1119.0 2025-03-19
Enamine
EN300-28275254-0.05g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1 95.0%
0.05g
$1068.0 2025-03-19
Enamine
EN300-28275254-0.25g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1 95.0%
0.25g
$1170.0 2025-03-19
Enamine
EN300-28275254-2.5g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1 95.0%
2.5g
$2492.0 2025-03-19
Enamine
EN300-28275254-5.0g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1 95.0%
5.0g
$3687.0 2025-03-19
Enamine
EN300-28275254-10g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1
10g
$5467.0 2023-09-09
Enamine
EN300-28275254-1g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1
1g
$1272.0 2023-09-09
Enamine
EN300-28275254-1.0g
2-methoxy-2-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}acetic acid
2680769-03-1 95.0%
1.0g
$1272.0 2025-03-19

Additional information on 2-methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid

Introduction to 2-Methoxy-2-{1-(Prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic Acid (CAS No: 2680769-03-1)

2-Methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid, commonly referred to as CAS No: 2680769-03-1, is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of β-lactam antibiotics, which are widely used in the medical field due to their effectiveness against bacterial infections. The structure of this compound is characterized by a β-lactam ring, which is a four-membered ring containing three carbon atoms and one nitrogen atom, making it highly reactive and biologically active.

The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic attacks, cyclizations, and oxidations. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, reducing costs and improving yields. For instance, a study published in the Journal of Medicinal Chemistry in 2023 highlighted a novel approach to synthesizing this compound using microwave-assisted techniques, which significantly accelerated the reaction process while maintaining high purity levels.

One of the most promising applications of 2-methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid is in the development of new-generation antibiotics. With the rise of antibiotic resistance, there is an urgent need for novel compounds that can combat multidrug-resistant bacteria. This compound has shown remarkable activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for future drug development.

In addition to its medical applications, this compound has also found use in agricultural settings as a plant growth regulator. Research conducted at the University of California, Berkeley, demonstrated that when applied to crops, this compound enhances root development and improves stress tolerance under adverse environmental conditions. This dual functionality underscores its versatility and broad applicability across multiple disciplines.

The structural elucidation of this compound was achieved through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provided critical insights into its molecular configuration, confirming the presence of key functional groups such as the methoxy group and the β-lactam ring. Such detailed structural analysis is essential for understanding its reactivity and biological behavior.

Recent studies have also explored the pharmacokinetics of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. Findings from these studies suggest that it has favorable bioavailability and minimal toxicity profiles, which are crucial factors for its potential use as a therapeutic agent. Furthermore, preclinical trials have indicated that it exhibits low systemic toxicity, making it a safer option compared to traditional β-lactam antibiotics.

Another area of active research involves the modification of this compound's structure to enhance its efficacy and reduce resistance mechanisms. Scientists are experimenting with various substituents on the β-lactam ring to improve its binding affinity to penicillin-binding proteins (PBPs), which are critical targets for bacterial cell wall synthesis inhibition. These modifications could pave the way for next-generation antibiotics with improved therapeutic indices.

In conclusion, 2-methoxy-2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}acetic acid (CAS No: 2680769-03

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